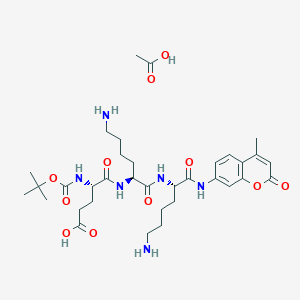

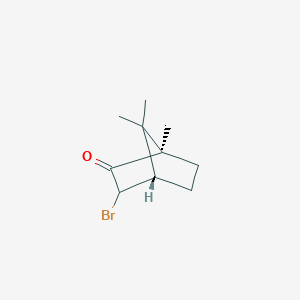

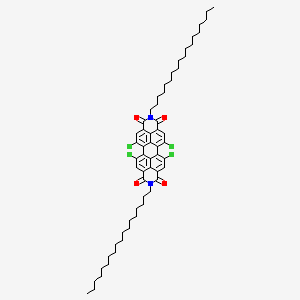

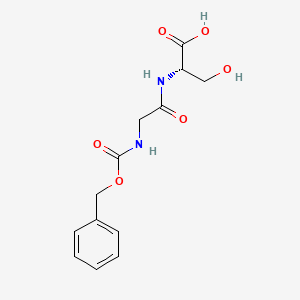

![molecular formula C23H30ClN5O8S2 B13830553 2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13830553.png)

2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cefcapene pivoxil hydrochloride is a third-generation cephalosporin antibiotic. It is a prodrug that is converted into its active form, cefcapene, in the body. This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, making it effective in treating various bacterial infections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cefcapene pivoxil hydrochloride involves several steps. Initially, a compound is stirred and dissolved in pyridine, followed by the addition of methanesulfonyl chloride. This reaction produces an intermediate compound. Subsequently, 7-ACA reacts with this intermediate in the presence of proline and diisopropylamine to form another intermediate. This intermediate undergoes further reactions with potassium carbonate and chlorosulfonyl isocyanate. Finally, the compound reacts with iodomethyl pivalate in dimethylformamide (DMF) in the presence of potassium phosphate and copper acetate to yield cefcapene pivoxil hydrochloride .

Industrial Production Methods

The industrial production of cefcapene pivoxil hydrochloride follows a similar synthetic route but is optimized for large-scale production. The process involves careful control of reaction conditions to maximize yield and minimize by-products. The final product is obtained after deprotection and purification steps .

Analyse Des Réactions Chimiques

Types of Reactions

Cefcapene pivoxil hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and thermal degradation. These reactions are essential for understanding the stability and efficacy of the compound .

Common Reagents and Conditions

Hydrolysis: This reaction occurs in aqueous solutions and involves the breakdown of the compound into its active form, cefcapene.

Oxidation: Oxidative conditions can lead to the degradation of cefcapene pivoxil hydrochloride, affecting its stability.

Thermal Degradation: Exposure to high temperatures can cause the compound to degrade, which is crucial for storage and handling considerations.

Major Products Formed

The primary product formed from the hydrolysis of cefcapene pivoxil hydrochloride is cefcapene, the active antibacterial agent. Other degradation products may form under oxidative and thermal conditions, which are typically less active or inactive .

Applications De Recherche Scientifique

Cefcapene pivoxil hydrochloride has several scientific research applications:

Chemistry: It is used as a model compound for studying the stability and reactivity of cephalosporin antibiotics.

Biology: Researchers use it to investigate the mechanisms of bacterial resistance and the efficacy of new antibacterial agents.

Mécanisme D'action

Cefcapene pivoxil hydrochloride exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This inhibition leads to cell lysis and death of the bacteria . The compound is stable in the presence of various beta-lactamases, which are enzymes produced by some bacteria to resist beta-lactam antibiotics .

Comparaison Avec Des Composés Similaires

Cefcapene pivoxil hydrochloride is compared with other similar compounds, such as cefteram pivoxil, cefditoren pivoxil, and tebipenem pivoxil. These compounds share similar mechanisms of action but differ in their spectrum of activity, pharmacokinetics, and clinical applications .

Similar Compounds

Cefteram pivoxil: Another third-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.

Cefditoren pivoxil: Known for its high activity against Gram-positive bacteria and stability against beta-lactamases.

Tebipenem pivoxil: A carbapenem antibiotic with a broader spectrum of activity, including efficacy against some resistant strains.

Cefcapene pivoxil hydrochloride stands out due to its balanced activity against both Gram-positive and Gram-negative bacteria and its stability in the presence of beta-lactamases, making it a valuable antibiotic in clinical practice .

Propriétés

Formule moléculaire |

C23H30ClN5O8S2 |

|---|---|

Poids moléculaire |

604.1 g/mol |

Nom IUPAC |

2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C23H29N5O8S2.ClH/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4;/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29);1H/b12-6-;/t14-,18+;/m1./s1 |

Clé InChI |

ALPFRUJYOAKQQR-QXFUZCCVSA-N |

SMILES isomérique |

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.Cl |

SMILES canonique |

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

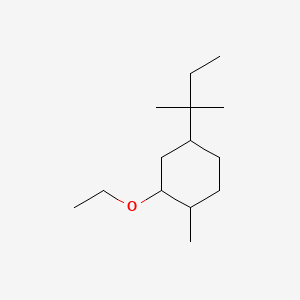

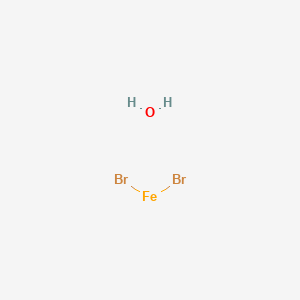

![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13830508.png)